molecular formula C17H10ClN3O2S B11343272 N-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

N-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11343272
M. Wt: 355.8 g/mol
InChI Key: FSNPSJGZSAIWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzothiazole ring, a chlorophenyl group, and an oxazole ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-chlorobenzoyl chloride to form an intermediate, which is then cyclized with an appropriate oxazole derivative under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often require polar aprotic solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide
  • N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)methanesulfonamide

Uniqueness

Compared to similar compounds, N-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring, in particular, may contribute to enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H10ClN3O2S

Molecular Weight

355.8 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H10ClN3O2S/c18-11-7-5-10(6-8-11)14-9-13(21-23-14)16(22)20-17-19-12-3-1-2-4-15(12)24-17/h1-9H,(H,19,20,22)

InChI Key

FSNPSJGZSAIWRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.